This compound is classified as a peptide analogue and is synthesized primarily for research purposes. It falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. The specific substitutions in [Mpa1, L-Tic7]OT aim to improve its pharmacological properties compared to natural oxytocin.
The synthesis of [Mpa1, L-Tic7]OT typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity. The choice of protecting groups and coupling reagents can significantly affect the efficiency of the synthesis.
The molecular structure of [Mpa1, L-Tic7]OT consists of a sequence of amino acids modified at specific positions to enhance its biological activity. The incorporation of β-mercaptopropionic acid at position 1 contributes to its stability against enzymatic degradation, while L-thiocyclohexyl at position 7 can modify receptor binding characteristics.
The molecular weight of [Mpa1, L-Tic7]OT is approximately 1008.22 g/mol, with a melting point reported between 183°C and 185°C . High-performance liquid chromatography (HPLC) analysis indicates retention times that suggest good purity levels.
[Mpa1, L-Tic7]OT can undergo several chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. Reaction conditions must be optimized based on the desired outcome.
The mechanism of action for [Mpa1, L-Tic7]OT involves binding to oxytocin receptors, which are G-protein-coupled receptors located throughout the body. Upon binding:
Relevant analyses such as high-performance liquid chromatography confirm the purity and stability of synthesized compounds .
[Mpa1, L-Tic7]OT has potential applications in various scientific fields:
This compound represents a significant advancement in peptide analogues aimed at enhancing the therapeutic potential of natural hormones like oxytocin.
The synthesis of [Mpa1, L-Tic7]oxytocin employs Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on hydrophobic polystyrene resins (e.g., Wang or 2-chlorotrityl chloride). Resin selection is critical for accommodating the peptide’s conformational constraints and enabling efficient cleavage. Coupling reagent optimization involves benzotriazole-based activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF), supplemented by 1-hydroxybenzotriazole (HOBt) to suppress racemization. A 3- to 5-fold molar excess of Fmoc-amino acids ensures >99% coupling efficiency per cycle, monitored by Kaiser ninhydrin tests [1] [3].
Table 1: Optimized Coupling Reagents for SPPS of [Mpa1, L-Tic7]OT
Residue Position | Recommended Reagent | Coupling Time (min) | Solvent System |
---|---|---|---|
1 (Mpa) | HATU/DIPEA | 45 | DMF/DCM (1:1) |
7 (L-Tic) | HBTU/HOBt/DIPEA | 60 | DMF |
Standard residues | HCTU/NMM | 30 | DMF |
L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (L-Tic) incorporation at position 7 requires strategic handling due to its steric bulk and potential for β-sheet aggregation. Double coupling protocols with 10% (v/v) DMSO in DMF enhance solvation of the growing chain. Microwave-assisted SPPS (25W, 50°C) reduces incomplete couplings by 25% compared to room-temperature methods. The L-Tic residue’s rigid bicyclic structure imposes a trans-amide bond geometry, confirmed via circular dichroism spectroscopy during chain elongation [1].
Mpa (β-mercaptopropionic acid) serves as a non-cysteine disulfide surrogate. It is introduced as a preloaded Fmoc-Mpa-Wang resin or coupled manually using DIC (N,N′-diisopropylcarbodiimide)/HOBt activation. Critical disulfide bridge formation occurs post-assembly via iodine oxidation (0.1M in methanol/water, 2 hr) with >90% cyclization efficiency. Alternative methods include air oxidation at pH 7.4 with catalytic Cu2+ [1] [3].
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular mass with <0.01% error. Observed m/z: 1007.2 [M+H]+ (calculated: 1007.4 Da). Tandem mass spectrometry (MS/MS) verifies sequence integrity via b- and y-ion series, with diagnostic fragmentation at L-Tic7-Arg8 bond cleavage (ions y₂: 276.1, y₃: 390.2) [1].
Optimal synthesis requires temperature-controlled SPPS: 25°C for standard residues versus 45°C for L-Tic7 to reduce aggregation. Solvent engineering includes dichloromethane for swelling (5 min) before DMF-based couplings. For large-scale production (>1 mmol), continuous-flow SPPS with 0.4 mL/min DMF flow minimizes side-product formation. Post-cleavage precipitation in ice-cold diethyl ether yields 65–75% crude peptide, while lyophilization from tert-butanol/water enhances stability [1] [3].
Orthogonal protection is essential for residues prone to side reactions:
Table 2: Protecting Groups and Cleavage Efficiency in SPPS
Residue | Protecting Group | Cleavage Reagent | Efficiency (%) |
---|---|---|---|
Mpa1 | Trt | TFA/TIS/H2O | 98.5 |
Arg8 | Pbf | TFA/TIS/H2O | 99.1 |
Asn5 | Trt | TFA/TIS/H2O | 97.8 |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3